

Phenyl Diethylsulfamate: A Versatile Building Block in Organic Synthesis

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phenyl diethylsulfamate and its derivatives have emerged as highly versatile intermediates in modern organic synthesis. Their utility stems from the dual role of the diethylsulfamate group: acting as an effective directing group for regioselective aromatic functionalization and serving as a competent leaving group in various cross-coupling reactions. This unique reactivity profile allows for the streamlined synthesis of complex, polysubstituted aromatic compounds, which are key scaffolds in numerous pharmaceutical agents and functional materials.

These application notes provide a comprehensive overview of the synthesis and key applications of **phenyl diethylsulfamate**, complete with detailed experimental protocols and quantitative data to facilitate its use in the research and development laboratory.

Key Applications at a Glance:

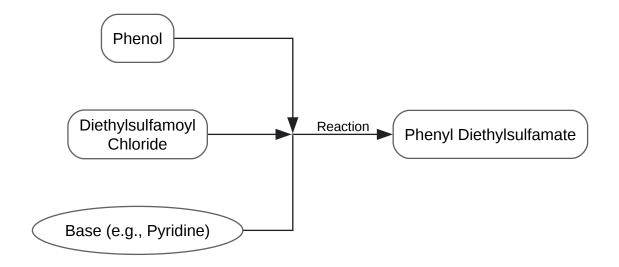


Application	Description	Key Advantages
Directed ortho-Metalation (DoM)	The diethylsulfamate group acts as a powerful directing group, facilitating the deprotonation of the orthoposition of the aromatic ring by strong bases like organolithium reagents. The resulting aryllithium species can be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity.[1][2][3][4]	High regioselectivity for orthosubstitution, access to a variety of functionalized aromatics.
Nickel-Catalyzed Cross- Coupling	Phenyl diethylsulfamate can serve as an electrophilic partner in nickel-catalyzed cross-coupling reactions, such as aminations. This allows for the formation of carbonnitrogen bonds, providing a route to substituted anilines.[5]	Good functional group tolerance, access to polysubstituted anilines.
Palladium-Catalyzed Suzuki Coupling	In the presence of a palladium catalyst, phenyl diethylsulfamate can undergo Suzuki-Miyaura cross-coupling with boronic acids to form biaryl compounds. This reaction is a powerful tool for the construction of carboncarbon bonds.	Robust and high-yielding C-C bond formation, synthesis of complex biaryl structures.

Synthesis of Phenyl Diethylsulfamate



The most common method for the synthesis of **phenyl diethylsulfamate** involves the reaction of phenol with diethylsulfamoyl chloride in the presence of a base.



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Caption: General synthesis of **phenyl diethylsulfamate**.

Experimental Protocol: Synthesis of Phenyl Diethylsulfamate

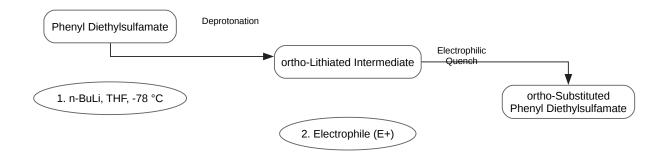
- To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add diethylsulfamoyl chloride (1.1 eq).
- If not using pyridine as the solvent, add a base such as pyridine or triethylamine (1.2 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



 Purify the crude product by column chromatography on silica gel to afford pure phenyl diethylsulfamate.

Applications in Organic Synthesis Directed ortho-Metalation (DoM)

The diethylsulfamate group is a powerful directed metalation group (DMG) that facilitates the regioselective functionalization at the ortho-position of the phenyl ring.[1][2][3][4]



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Caption: Directed ortho-metalation workflow.

- To a solution of **phenyl diethylsulfamate** (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C.
- Slowly add n-butyllithium (1.1 eq) and stir the solution at -78 °C for 1 hour.
- Add a solution of iodine (1.2 eq) in THF to the reaction mixture and continue stirring at -78 °C for 30 minutes.
- Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.



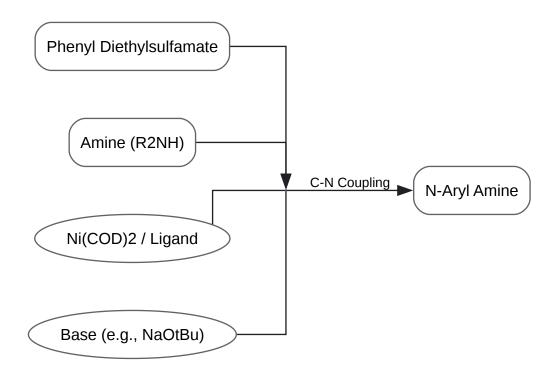
• Purify the residue by flash chromatography to yield the ortho-iodinated product.

Table 1: Directed ortho-Metalation of **Phenyl Diethylsulfamate** with Various Electrophiles[1]

Electrophile	Product	Yield (%)
12	2-lodo-phenyl diethylsulfamate	85
(CH3)3SiCl	2-(Trimethylsilyl)-phenyl diethylsulfamate	92
DMF	2-Formyl-phenyl diethylsulfamate	78
CO2, then H+	2-(Diethylsulfamoyloxy)benzoic acid	81

Nickel-Catalyzed Amination

The C-O bond of the sulfamate can be cleaved and replaced with a C-N bond in the presence of a nickel catalyst, providing access to a variety of arylamines.[5][6]



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Caption: Nickel-catalyzed amination reaction.

- In a glovebox, add Ni(COD)2 (5 mol %), an appropriate N-heterocyclic carbene (NHC) ligand (e.g., SIPr·HCl, 10 mol %), and sodium tert-butoxide (1.4 eq) to an oven-dried vial.
- Add dioxane, followed by **phenyl diethylsulfamate** (1.0 eq) and morpholine (1.2 eq).
- Seal the vial and heat the reaction mixture at 80 °C for 3-12 hours.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

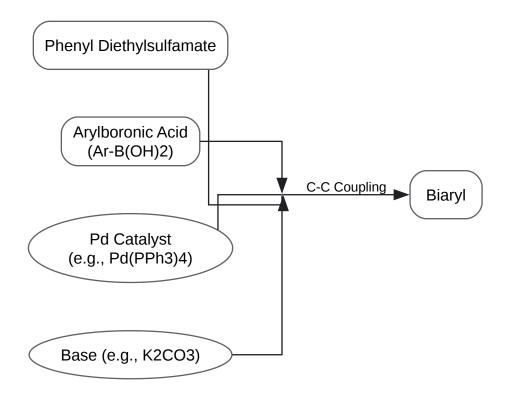
Table 2: Nickel-Catalyzed Amination of Aryl Diethylsulfamates with Various Amines[5]

Aryl Sulfamate	Amine	Yield (%)
Phenyl diethylsulfamate	Morpholine	95
4-Methoxyphenyl diethylsulfamate	Piperidine	88
Naphthalen-2-yl diethylsulfamate	Aniline	75
Phenyl diethylsulfamate	n-Butylamine	65

Palladium-Catalyzed Suzuki-Miyaura Coupling

Phenyl diethylsulfamate can be utilized as an effective electrophile in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are prevalent in medicinal chemistry and materials science.





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Caption: Palladium-catalyzed Suzuki coupling.

- To a flask containing **phenyl diethylsulfamate** (1.0 eq) and phenylboronic acid (1.2 eq), add a palladium catalyst such as Pd(PPh3)4 (5 mol %).
- Add a base, for instance, an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
- Add a suitable solvent like 1,4-dioxane or toluene.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired biaryl.

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Diethylsulfamates



Aryl Sulfamate	Arylboronic Acid	Yield (%)
Phenyl diethylsulfamate	Phenylboronic acid	91
4-Tolyl diethylsulfamate	4-Methoxyphenylboronic acid	87
2-Naphthyl diethylsulfamate	Thiophen-2-ylboronic acid	82

Conclusion

Phenyl diethylsulfamate is a readily accessible and highly versatile building block in organic synthesis. Its ability to act as both a directing group for regioselective C-H functionalization and as a leaving group in cross-coupling reactions makes it a powerful tool for the synthesis of a wide array of substituted aromatic and biaryl compounds. The protocols and data presented herein provide a solid foundation for the application of this valuable synthetic intermediate in diverse research and development endeavors.

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